(4-bromo-2H-indazol-3-yl)methanamine
Description
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(4-bromo-2H-indazol-3-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,4,10H2,(H,11,12) |
InChI Key |
QAKTYJFKCPQRJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies and Key Reaction Pathways
Nucleophilic Substitution Reactions
Nucleophilic substitution (SNAr) is pivotal for introducing the methanamine group. Key considerations include:
- Leaving group selection : Halides (e.g., Cl, Br) are preferred due to their superior leaving ability compared to sulfonates or tosylates.
- Base choice : Alkali metal carbonates (e.g., K₂CO₃) are commonly employed to deprotonate methanamine and enhance nucleophilicity.
A study on analogous pyridine derivatives demonstrated that methoxide anions exhibit higher selectivity than methylamine in THF, CH₂Cl₂, or CH₃CN, favoring substitution at the 2-position. In contrast, DMF solvents promote 6-substitution with thiolate anions, highlighting solvent-dependent regiochemistry.
Catalytic Functionalization Techniques
Copper and Rhodium Catalysts in Dehydrohalogenation
Catalytic methods enable efficient dehydrohalogenation or coupling reactions:
- Copper catalysts : Copper powder or complexes with Schiff bases facilitate C–H activation and cross-coupling. For example, copper-mediated reactions with monoethanolamine and bromotrichloromethane yield brominated intermediates.
- Rhodium catalysts : Rhodium(II) carboxylates (e.g., rhodium pivalate) enable 1,4-addition reactions, as demonstrated in indazol-3-ol functionalization with maleimides.
Reaction Optimization Parameters
Critical factors influencing reaction efficiency include:
- Temperature : Reactions in DMF or dimethylacetamide typically occur at 70–150°C, with optimal yields at 100–105°C.
- Solvent-to-substrate ratio : Polar aprotic solvents (2–20 moles per mole substrate) enhance reaction kinetics and yield.
- Pressure : Reduced pressure (70–150 mm Hg) during distillation improves product isolation.
Solvent Effects and Regioselectivity Control
Solvent-Dependent Reaction Pathways
Solvent polarity and aprotic nature significantly influence regioselectivity:
- THF/CH₂Cl₂/CH₃CN : Favor substitution at the 2-position with methoxide anions.
- DMF : Promotes 6-substitution with thiolate anions due to increased solvation of nucleophiles.
Table 1: Solvent Impact on Substitution Regioselectivity
| Solvent | Nucleophile | Preferred Position | Yield | Source |
|---|---|---|---|---|
| THF | Methoxide | 2-Position | 67% | |
| DMF | Thiolate | 6-Position | 67% |
Temperature and Pressure Optimization
Elevated temperatures accelerate reaction rates but risk side reactions. For example:
Comparative Analysis of Synthesis Routes
Multi-Step vs. Catalytic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Multi-step SNAr | High regioselectivity | Lengthy, low atom economy | 50–70% |
| Rh(III)-catalyzed addition | Single-step functionalization | Catalyst cost, substrate scope | 60–80% |
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 4-position enables palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.
Suzuki-Miyaura Coupling
This reaction couples the brominated indazole with boronic acids or esters under palladium catalysis:
Key Data
| Boronic Acid Partner | Catalyst System | Temperature (°C) | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 80 | 73% | |
| 4-Cyanophenylboronate | Pd(dppf)Cl₂ | 100 | 68% |
Mechanistic Notes :
-
The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond.
-
Transmetallation with the boronic acid precedes reductive elimination to form the C–Ar bond .
Nucleophilic Aromatic Substitution
The electron-deficient indazole ring allows nucleophilic displacement of bromine under specific conditions.
Silylation with Triethylsilyl Groups
Iron-catalyzed silylation replaces bromine with triethylsilyl groups:
Optimized Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield |
|---|---|---|---|---|---|
| Fe(OAc)₂ | dppe | t-BuONa | THF | 70 | 93% |
Key Insight : Radical scavengers (e.g., TEMPO) suppress reactivity, suggesting a radical-mediated pathway .
Amine Functionalization
The primary amine group undergoes condensation and acylation reactions to form derivatives with enhanced bioactivity.
Schiff Base Formation
Reaction with aldehydes produces imine derivatives:
Example
| Aldehyde | Conditions | Product Application | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, reflux, 6h | Anticancer (HeLa cells) | 5.42 |
Synthetic Utility : Schiff bases derived from this compound exhibit potent antitumor activity, particularly against cervical and lung cancer cell lines .
Metal-Mediated Reactions
The indazole core participates in coordination chemistry, forming complexes with transition metals.
Rhodium Complex Formation
Reaction with Rh(I) precursors generates N-heterocyclic carbene (NHC) complexes:
Mechanistic Pathway
-
Deprotonation of the indazole NH group.
-
Oxidative addition to Rh(I), forming a Rh(III) intermediate.
Applications : These complexes are explored as catalysts in asymmetric synthesis .
Comparative Reaction Analysis
The table below contrasts reaction outcomes based on substituent effects:
| Reaction Type | Key Substituent | Reactivity Trend | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Electron-deficient aryl | Accelerates coupling | 65–93% |
| Silylation | Bromine | Requires Fe catalysis | 73–93% |
| Schiff Base Formation | Methanamine | Sensitive to aldehyde electronics | 40–89% |
Scientific Research Applications
(4-bromo-2H-indazol-3-yl)methanamine is an organic compound with a bromine atom at the 4-position of a 2H-indazole ring and a methanamine group. Its molecular formula is CHBrN, and the indazole moiety is significant in medicinal chemistry due to its diverse biological activities, making it a subject of interest in various research fields.
Potential Applications
This compound is investigated for its potential biological activities. Studies suggest that indazole derivatives may exhibit antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanism of action often involves interaction with molecular targets such as enzymes or receptors, which can lead to inhibition of critical cellular pathways. For instance, some derivatives have shown promise as inhibitors of phosphoinositide 3-kinase δ, which plays a role in various cellular processes.
Research
This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estrogen receptor ligands
Substituted 4-(1H-indazol-3-yl)phenols and substituted 4-(2H-indazol-3-yl)phenols are ligands for the estrogen receptor (ER) useful for treating the inflammatory component of diseases . These include atherosclerosis, myocardial infarction, congestive heart failure, inflammatory bowel disease, and arthritis . Other potential therapeutic indications for these molecules include type II diabetes, osteoarthritis, asthma, and Alzheimer's disease .
Unique properties
Mechanism of Action
The mechanism by which (4-bromo-2H-indazol-3-yl)methanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key differences among related compounds lie in their core heterocycles and substituents:
Table 1: Structural Comparison
- Core Heterocycle: The indazole core in the target compound distinguishes it from benzodiazoles (six-membered ring) and pyrazoles (non-fused five-membered ring). Indazoles exhibit greater aromatic stability compared to pyrazoles, influencing reactivity and binding affinity .
- Bromine at C4 is a common feature, enabling Suzuki-Miyaura couplings .
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
- Melting Points : Sulfonamide derivatives (e.g., Compound 16) exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas methanamine analogs likely have lower melting points .
- Spectroscopy : The absence of SO2 or C=O IR peaks in the target compound differentiates it from sulfonamide-containing analogs. NH2 stretches (~3250–3430 cm⁻¹) are common across methanamine derivatives .
Q & A
Q. How do researchers prioritize biological targets for this compound in drug discovery?
- Target fishing : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins.
- Pathway analysis : Overlay predicted targets onto disease-associated pathways (e.g., MAPK/ERK in cancer) using KEGG or Reactome .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
